tert-Butyl 5-chloro-2-methoxy-4-(methylamino)benzoate
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Overview
Description
tert-Butyl 5-chloro-2-methoxy-4-(methylamino)benzoate is an organic compound with a complex structure, often used in various chemical reactions and research applications. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, a methoxy group, and a methylamino group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-chloro-2-methoxy-4-(methylamino)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 5-chloro-2-methoxy-4-(methylamino)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-chloro-2-methoxy-4-(methylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy and methylamino groups can participate in oxidation and reduction reactions, respectively.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Oxidized derivatives of the methoxy or methylamino groups.
Reduction: Reduced forms of the methoxy or methylamino groups.
Hydrolysis: 5-chloro-2-methoxy-4-(methylamino)benzoic acid.
Scientific Research Applications
tert-Butyl 5-chloro-2-methoxy-4-(methylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-2-methoxy-4-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(chloromethyl)benzoate
- 2-tert-Butyl-4-methoxyphenol
- tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate
Uniqueness
tert-Butyl 5-chloro-2-methoxy-4-(methylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy and methylamino) and electron-withdrawing (chloro) groups on the benzoate core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H18ClNO3 |
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Molecular Weight |
271.74 g/mol |
IUPAC Name |
tert-butyl 5-chloro-2-methoxy-4-(methylamino)benzoate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)8-6-9(14)10(15-4)7-11(8)17-5/h6-7,15H,1-5H3 |
InChI Key |
SBBQHZQSXBQKML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1OC)NC)Cl |
Origin of Product |
United States |
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